molecular formula C9H6BrIO4 B12477592 2-(Acetyloxy)-5-bromo-3-iodobenzoic acid

2-(Acetyloxy)-5-bromo-3-iodobenzoic acid

Cat. No.: B12477592
M. Wt: 384.95 g/mol
InChI Key: KDBUMSWZAPBGRG-UHFFFAOYSA-N
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Description

2-(Acetyloxy)-5-bromo-3-iodobenzoic acid is an organic compound characterized by the presence of acetyloxy, bromo, and iodo substituents on a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetyloxy)-5-bromo-3-iodobenzoic acid typically involves multiple steps, starting from a suitable benzoic acid derivative. One common approach is to first introduce the bromo and iodo substituents through halogenation reactions. This can be achieved using bromine and iodine in the presence of suitable catalysts or under specific reaction conditions. The acetyloxy group is then introduced via acetylation, often using acetic anhydride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(Acetyloxy)-5-bromo-3-iodobenzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the acetyloxy group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while hydrolysis will produce the corresponding hydroxy compound .

Scientific Research Applications

2-(Acetyloxy)-5-bromo-3-iodobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Acetyloxy)-5-bromo-3-iodobenzoic acid exerts its effects depends on its specific application. In biological systems, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biochemical pathways. The acetyloxy group can be hydrolyzed to release acetic acid, which may further interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both bromo and iodo substituents along with the acetyloxy group makes 2-(Acetyloxy)-5-bromo-3-iodobenzoic acid unique. These substituents can significantly influence the compound’s reactivity and interactions, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H6BrIO4

Molecular Weight

384.95 g/mol

IUPAC Name

2-acetyloxy-5-bromo-3-iodobenzoic acid

InChI

InChI=1S/C9H6BrIO4/c1-4(12)15-8-6(9(13)14)2-5(10)3-7(8)11/h2-3H,1H3,(H,13,14)

InChI Key

KDBUMSWZAPBGRG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1I)Br)C(=O)O

Origin of Product

United States

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